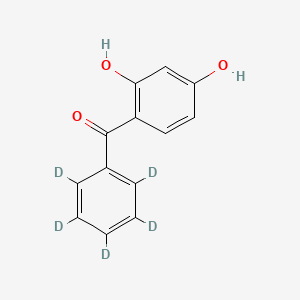
2,4-Dihydroxybenzophenone-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dihydroxybenzophenone-d5 is a deuterium-labeled derivative of 2,4-Dihydroxybenzophenone. This compound is primarily used in scientific research as a stable isotope-labeled standard. The presence of deuterium atoms makes it particularly useful in various analytical and spectroscopic studies .
准备方法
Synthetic Routes and Reaction Conditions: 2,4-Dihydroxybenzophenone-d5 can be synthesized by reacting resorcinol with a benzotrihalide in the presence of an aqueous solution of N-methylpyrrolidone. The crude reaction product is then subjected to vacuum distillation to obtain the purified compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of Friedel-Crafts catalysts such as aluminum chloride or zinc chloride. The reaction between resorcinol and benzoyl chloride or benzoic acid under anhydrous conditions yields the desired product. this method often results in lower yields and requires careful handling of moisture-sensitive catalysts .
化学反应分析
Types of Reactions: 2,4-Dihydroxybenzophenone-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Halogenated benzophenones
科学研究应用
2,4-Dihydroxybenzophenone-d5 has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,4-Dihydroxybenzophenone-d5 involves its interaction with molecular targets such as Toll-like receptor 4 and myeloid differentiation factor 2. It inhibits the dimerization of Toll-like receptor 4, thereby reducing the production of pro-inflammatory mediators. Additionally, it stabilizes mitochondrial membrane potential and decreases mitochondrial reactive oxygen species production .
相似化合物的比较
- 2,4-Dihydroxybenzophenone
- 4,4’-Dihydroxybenzophenone
- 2-Hydroxy-4-methoxybenzophenone
- 2,2’,4,4’-Tetrahydroxybenzophenone
Comparison: 2,4-Dihydroxybenzophenone-d5 is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. Compared to its non-deuterated counterparts, it provides more accurate and reliable data in mass spectrometry and other analytical techniques .
属性
分子式 |
C13H10O3 |
|---|---|
分子量 |
219.25 g/mol |
IUPAC 名称 |
(2,4-dihydroxyphenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone |
InChI |
InChI=1S/C13H10O3/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,14-15H/i1D,2D,3D,4D,5D |
InChI 键 |
ZXDDPOHVAMWLBH-RALIUCGRSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C=C(C=C2)O)O)[2H])[2H] |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















